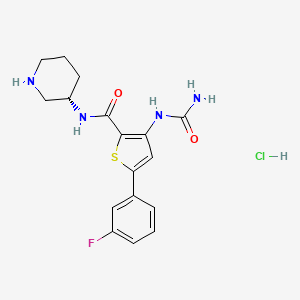

(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride

Descripción general

Descripción

“(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride” is a chemical compound that has been identified as a checkpoint kinase inhibitor . Checkpoint kinases, such as CHK1 and CHK2, are activated in response to DNA damage, resulting in cell cycle arrest and allowing sufficient time for DNA repair .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in this compound, has been extensively studied . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis

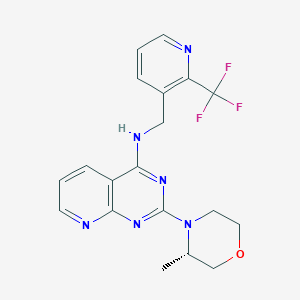

The molecular structure of this compound includes a thiophene ring, a urea group, a piperidine ring, and a fluorophenyl group . The InChI code for this compound is 1S/C17H19FN4O2S/c18-11-4-1-3-10 (7-11)14-8-13 (22-17 (19)24)15 (25-14)16 (23)21-12-5-2-6-20-9-12/h1,3-4,7-8,12,20H,2,5-6,9H2, (H,21,23) (H3,19,22,24)/t12-/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.43 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and preferably under -20°C .Aplicaciones Científicas De Investigación

Checkpoint Kinase Inhibition

AZD 7762 hydrochloride acts as a potent, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (CHK1/2) . These enzymes play a critical role in DNA damage response, and their inhibition by AZD 7762 can enhance the cytotoxicity of DNA-damaging agents. This property is particularly useful in cancer research, where inducing cell death in cancerous cells is a primary objective.

Enhancing Non-Homologous End-Joining (NHEJ) Repair Efficiency

In breast cancer cell lines, AZD 7762 has been used to study its effect on the efficiency of NHEJ repair . NHEJ is a pathway that repairs double-strand breaks in DNA, and by modulating this pathway, researchers can understand and potentially improve therapeutic strategies against cancer.

Replication Stress Studies

As a CHK1 inhibitor, AZD 7762 serves as a positive control for replication stress assessment . Replication stress is a disruption in the process of DNA replication, which can lead to genomic instability and is a hallmark of cancer cells. By studying this stress, scientists can gain insights into cancer progression and treatment.

DNA Lesions in Zygote Development

The compound has been utilized to study its effects on DNA lesions during mice zygote development . This application is significant in developmental biology and can help in understanding the implications of DNA damage and repair mechanisms in early embryonic growth.

Potentiation of Chemotherapeutic Agents

By inhibiting CHK1/2, AZD 7762 can potentiate the effects of chemotherapeutic agents . This synergistic effect can be harnessed to lower the doses of chemotherapy required, potentially reducing side effects and improving patient outcomes.

Study of Cell Cycle Arrest

Researchers use AZD 7762 to induce cell cycle arrest at specific checkpoints . This application is crucial in studying the cell cycle and its regulation, which has implications in cancer therapy, as many anticancer drugs target cell cycle progression.

Investigation of Apoptosis Pathways

The inhibition of checkpoint kinases by AZD 7762 can lead to the activation of apoptosis pathways . Apoptosis, or programmed cell death, is a vital process in maintaining cellular homeostasis and is often dysregulated in cancer cells.

Research on Genomic Stability

AZD 7762 is used in research focused on genomic stability . By affecting the DNA damage response, scientists can explore the mechanisms that maintain genomic integrity and how their disruption can lead to diseases like cancer.

Mecanismo De Acción

Target of Action

AZD 7762 hydrochloride is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) . These kinases play a crucial role in cell cycle regulation, particularly in response to DNA damage. They are involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair or to trigger cell death if the damage is irreparable .

Mode of Action

AZD 7762 hydrochloride binds to the ATP-binding site of Chk1 and Chk2 in a reversible manner, inhibiting their activity . This inhibition impairs the DNA damage-induced S and G2 checkpoints, enhancing the efficacy of DNA-damaging agents . It effectively inhibits the phosphorylation of the cdc25C peptide, a downstream target of Chk1 .

Biochemical Pathways

The primary biochemical pathway affected by AZD 7762 hydrochloride is the DNA damage response pathway. By inhibiting Chk1 and Chk2, AZD 7762 hydrochloride disrupts the cell’s ability to pause the cell cycle in response to DNA damage . This leads to an increase in DNA damage and a decrease in cell survival, particularly in cancer cells that rely on these checkpoints due to defects in other parts of the DNA damage response pathway .

Result of Action

AZD 7762 hydrochloride has demonstrated anticancer chemotherapeutic activity. It has been shown to inhibit cellular proliferation in breast cancer and ovarian cancer cells . In animal models of breast cancer, AZD 7762 hydrochloride has been shown to inhibit tumor growth and increase survival rates .

Action Environment

The efficacy and stability of AZD 7762 hydrochloride can be influenced by various environmental factors. For instance, the presence of other DNA-damaging agents can enhance the compound’s cytotoxic effects . Additionally, the compound’s stability and activity may be affected by storage conditions

Safety and Hazards

Direcciones Futuras

The compound has shown potential in increasing the efficacy of chemo- and radiotherapies . It has been identified as a clinical candidate (AZD7762) that strongly potentiates the efficacy of a variety of DNA-damaging agents in preclinical models . This suggests potential future directions in the development of treatments for diseases involving DNA damage, such as cancer .

Propiedades

IUPAC Name |

3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZBLOIXZRZEDG-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246094-78-9 | |

| Record name | 1246094-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine](/img/structure/B605705.png)

![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B605710.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)